2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Overview
Description
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C9H15FO3. It is a versatile small molecule scaffold used in various chemical and biological applications . The compound features a cyclohexane ring substituted with a methoxy group and a fluoroacetic acid moiety, making it an interesting subject for synthetic and application-based research.
Preparation Methods
The synthesis of 2-Fluoro-2-(4-methoxycyclohexyl)acetic acid involves several steps, typically starting with the preparation of the cyclohexane ring and subsequent functionalization. . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid has a wide range of scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid can be compared with other similar compounds such as:
2-Fluoro-4-methylbenzeneacetic acid: Similar in structure but with a methyl group instead of a methoxy group.
2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxyacetic acid: Features a phenoxyacetic acid moiety instead of a cyclohexane ring. These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
2-fluoro-2-(4-methoxycyclohexyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYMORGLFBIPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.